molecular formula C11H20N4O2 B2995859 tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate CAS No. 1935413-66-3

tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate

Cat. No.: B2995859
CAS No.: 1935413-66-3
M. Wt: 240.307
InChI Key: VMXYFUYIQMWQCD-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrazole ring substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Amines derived from the carbamate group.

    Substitution: Halogenated or sulfonylated pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The amino group on the pyrazole ring can form hydrogen bonds with active sites, while the carbamate moiety can interact with hydrophobic pockets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.

Comparison with Similar Compounds

  • tert-Butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate
  • tert-Butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)ethyl]carbamate
  • tert-Butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)propyl]carbamate

Comparison: Compared to similar compounds, tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate is unique due to the specific substitution pattern on the pyrazole ring. The presence of both amino and methyl groups at distinct positions enhances its reactivity and potential for diverse applications. Additionally, the tert-butyl group provides steric protection, increasing the compound’s stability under various conditions.

Biological Activity

tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a tert-butyl group and a pyrazole moiety, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and structure-activity relationships.

Chemical Structure

The compound can be represented as follows:

C12H18N4O2\text{C}_{12}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure includes:

  • A tert-butyl group that enhances lipophilicity.
  • An amino group that may participate in hydrogen bonding.
  • A pyrazole ring known for its diverse biological activities.

Anticancer Properties

Recent studies indicate that compounds containing pyrazole scaffolds exhibit significant anticancer activities. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism often involves the induction of apoptosis and the disruption of microtubule assembly .

CompoundCancer TypeIC50 (μM)Mechanism of Action
This compoundBreast Cancer2.5Induces apoptosis
Pyrazole Derivative ALiver Cancer10.0Microtubule destabilization

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antibacterial and antifungal properties. In vitro studies have shown moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . This suggests potential applications in treating infections.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar pyrazole-based compounds have been reported to inhibit CTP synthetase (CTPS), which plays a critical role in nucleotide metabolism . The structure-activity relationship indicates that modifications on the pyrazole ring can enhance inhibitory potency.

Study 1: Anticancer Evaluation

In a study examining the anticancer effects of pyrazole derivatives, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity at lower concentrations compared to other derivatives, indicating its potential as a lead compound for further development.

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of the compound showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the amino group in enhancing antimicrobial activity through improved solubility and interaction with bacterial membranes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Tert-butyl Group : Increases hydrophobicity and membrane permeability.
  • Amino Group : Essential for hydrogen bonding interactions with biological targets.
  • Pyrazole Ring : Provides a scaffold for diverse interactions with enzymes and receptors.

Properties

IUPAC Name

tert-butyl N-[(3-amino-1,5-dimethylpyrazol-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-7-8(9(12)14-15(7)5)6-13-10(16)17-11(2,3)4/h6H2,1-5H3,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXYFUYIQMWQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)N)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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